molecular formula C7H7BrOS B8817621 1-(4-Bromothiophen-2-yl)propan-1-one CAS No. 36155-78-9

1-(4-Bromothiophen-2-yl)propan-1-one

Cat. No.: B8817621
CAS No.: 36155-78-9
M. Wt: 219.10 g/mol
InChI Key: YTAOZIHQEPBPQQ-UHFFFAOYSA-N
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Description

“1-(4-Bromothiophen-2-yl)propan-1-one” is also known as "4-Bromo-2-propionylthiophene" . It has a molecular weight of 219.1 and its molecular formula is C7H7BrOS . The IUPAC name for this compound is "this compound" .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a Claisen-Schmidt condensation reaction . In this reaction, propionyl chloride is added to a stirred solution of AlCl3 in EDC at 0°C. The reaction mixture is stirred for 20 minutes at 0°C. Then, compound 231 is added to this solution and further stirred at room temperature overnight .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCC(=O)C1=CC(Br)=CS1 . The InChI key for this compound is YTAOZIHQEPBPQQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.53g/cm3 and a boiling point of 294.9°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Properties

36155-78-9

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H7BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4H,2H2,1H3

InChI Key

YTAOZIHQEPBPQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CS1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

33.5 g (151 mmol) of 1-(4-bromo-2-thienyl)-1-propanol are dissolved in 400 mL of dichloromethane. 130 g (1.5 mol) of manganese dioxide are then added portionwise and the medium is stirred at room temperature for 24 hours. After filtration through Celite and then concentration and chromatography on silica gel (eluent: 9 heptane/1 ethyl acetate), the desired product is obtained in the form of white crystals (m=26.6 g; Y=80%).
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 47.3 g (338 mmol) sample of 1-(2-thienyl)-1-propanone (Aldrich) was dissolved in 225 mL of CHCl3 and 101.3 g (760 mmol) of AlCl3 was added with stirring. To this mixture was added a solution of bromine (57.5 g, 360 mmol) in 375 mL of CHCl3. The mixture was stirred at room temperature over night then poured into 500 mL of ice water. The organic layer was separated, washed with water (2×200 mL), dried over MgSO4, filtered and evaporated to yield 81 g of the crude title compound, which was taken directly to the next step. mp 40°-41° C.; MS: 158 (M+H)+, 236 (M+NH4)+ ; NMR (CDCl3) δ: 1.22 (t, 3H, J=7.5 Hz), 2.91 (q, 2H, J=7.5Hz), 7.51 (d, 1H), 7.60 (d, 1H). IR (KBr): 2960, 1670, 1400, 1220 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
101.3 g
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Three
Name
Quantity
375 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

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